molecular formula C22H16Br2N2OS2 B11672906 1-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

1-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B11672906
M. Wt: 548.3 g/mol
InChI Key: GAPYRKMJSPKLBA-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is a complex organic compound that features a benzothiazole ring, a carbazole ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

    Bromination of Carbazole: The carbazole ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.

    Coupling Reaction: The benzothiazole and brominated carbazole intermediates are coupled using a suitable linker, such as a propanol group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups.

    Substitution: The bromine atoms on the carbazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the carbazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe or in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol will depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties may be exploited in the design of new materials.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-ylsulfanyl)-3-(9H-carbazol-9-yl)-2-propanol: Similar structure but without bromine atoms.

    3-(3,6-Dibromo-9H-carbazol-9-yl)-2-propanol: Lacks the benzothiazole ring.

    1-(1,3-Benzothiazol-2-ylsulfanyl)-2-propanol: Lacks the carbazole ring.

Uniqueness

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is unique due to the presence of both benzothiazole and carbazole rings, as well as the bromine atoms, which can significantly influence its chemical and physical properties.

Properties

Molecular Formula

C22H16Br2N2OS2

Molecular Weight

548.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C22H16Br2N2OS2/c23-13-5-7-19-16(9-13)17-10-14(24)6-8-20(17)26(19)11-15(27)12-28-22-25-18-3-1-2-4-21(18)29-22/h1-10,15,27H,11-12H2

InChI Key

GAPYRKMJSPKLBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O

Origin of Product

United States

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